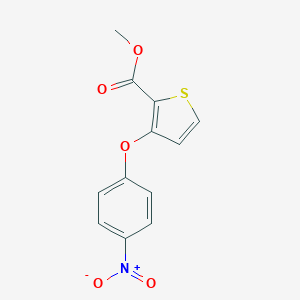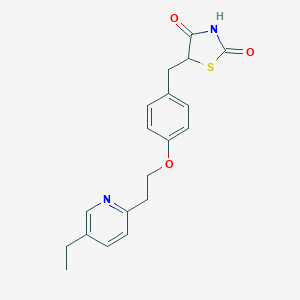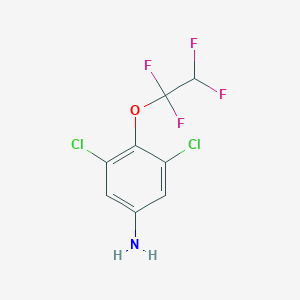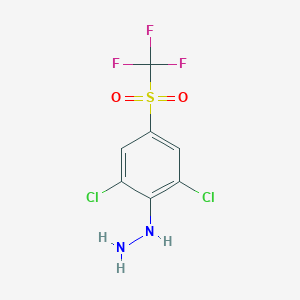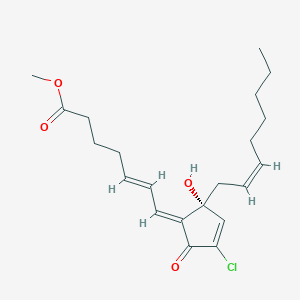
帕利哌替嗪棕榈酸酯
描述
棕榈酸匹波噻嗪是一种长效注射抗精神病药物,属于吩噻嗪类。它主要用于治疗精神分裂症和其他慢性精神疾病。 这种化合物以其能够通过作用于大脑中的各种神经递质受体来控制精神分裂症的症状(例如幻觉、妄想和思维障碍)而闻名 .
科学研究应用
棕榈酸匹波噻嗪有几个科学研究应用,包括:
化学: 它被用作模型化合物来研究吩噻嗪衍生物的反应性和稳定性。
生物学: 研究人员使用它来研究长效抗精神病药物对神经递质系统和大脑功能的影响。
医学: 它广泛用于研究其在治疗精神分裂症和其他精神疾病方面的疗效和安全性。
作用机制
棕榈酸匹波噻嗪作为各种突触后受体的拮抗剂,包括多巴胺能受体(D1、D2、D3 和 D4)、5-羟色胺能受体(5-HT1 和 5-HT2)、组胺能受体(H1)、α1/α2-肾上腺素能受体和毒蕈碱受体(M1/M2)。通过阻断这些受体,它可以减少边缘系统中多巴胺的活性,使皮质区域的多巴胺活性正常化,并产生抗焦虑、抗抑郁和抗攻击效果。 这种机制有助于缓解精神分裂症的阳性和阴性症状 .
生化分析
Biochemical Properties
Pipotiazine Palmitate interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) . These interactions play a crucial role in its antipsychotic properties .
Cellular Effects
Pipotiazine Palmitate has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of certain cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it can cause a high incidence of extrapyramidal reactions .
Molecular Mechanism
The molecular mechanism of action of Pipotiazine Palmitate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . As an antagonist, it blocks the activity of certain receptors, thereby modulating the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pipotiazine Palmitate change over time. After deep intramuscular injection, it reaches maximum plasma concentration in 7-14 days, has an elimination half-life of 15 days, and reaches steady-state levels after 2 months of usual dosing (given every 4 weeks) .
准备方法
合成路线和反应条件
棕榈酸匹波噻嗪的合成涉及多个步骤。该过程始于用 1-溴-3-氯丙烷烷基化 2-二甲氨基磺酰基吩噻嗪,从而形成 10-(3-氯丙基)-N,N-二甲基吩噻嗪-2-磺酰胺。然后,将该中间体用 4-哌啶乙醇进一步烷基化以生成匹波噻嗪。 最后,将匹波噻嗪与棕榈酸酯化以形成棕榈酸匹波噻嗪 .
工业生产方法
棕榈酸匹波噻嗪的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件(如温度、压力和 pH 值)的仔细控制,以确保最终产品的产率高且纯度高。 使用先进的纯化技术(例如重结晶和色谱法)对于获得药用级棕榈酸匹波噻嗪至关重要 .
化学反应分析
反应类型
棕榈酸匹波噻嗪会发生各种化学反应,包括:
氧化: 这种反应会导致形成亚砜和砜。
还原: 还原反应可以将亚砜转化回硫化物。
取代: 可以在吩噻嗪环上发生亲核取代反应.
常见试剂和条件
这些反应中常用的试剂包括氧化剂(如过氧化氢用于氧化)、还原剂(如硼氢化钠用于还原)和亲核试剂(如胺用于取代反应)。 反应通常在受控条件下进行,例如特定的温度和 pH 值 .
形成的主要产物
这些反应形成的主要产物包括亚砜、砜和取代的吩噻嗪衍生物。 这些产物可能具有不同的药理特性,可用于进一步的研究和开发 .
相似化合物的比较
类似化合物
氯丙嗪: 另一种具有类似性质但药代动力学不同的吩噻嗪类抗精神病药。
氟奋乃静: 一种作用时间更长的吩噻嗪衍生物。
氟哌啶醇: 一种丁酰苯类抗精神病药,其化学结构不同,但治疗效果相似.
独特性
棕榈酸匹波噻嗪的独特性在于其长效制剂,与其他抗精神病药相比,它可以减少给药频率。 这种特性可以提高患者对治疗的依从性,并降低慢性精神疾病复发的风险 .
属性
IUPAC Name |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYUONFQWSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048970 | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37517-26-3 | |
| Record name | Pipotiazine palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipotiazine palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipothiazine palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPOTIAZINE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


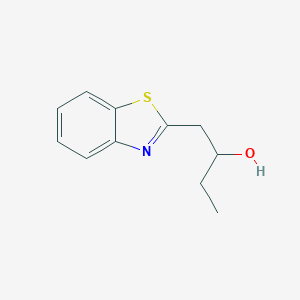
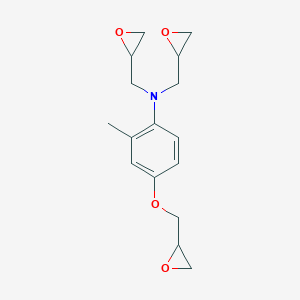
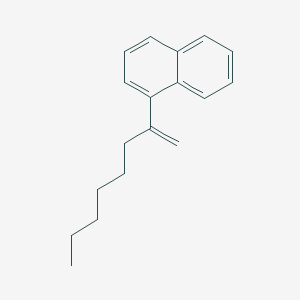
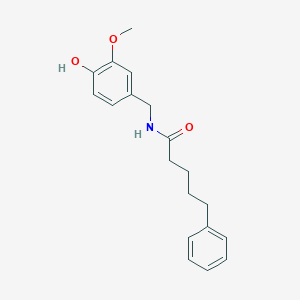
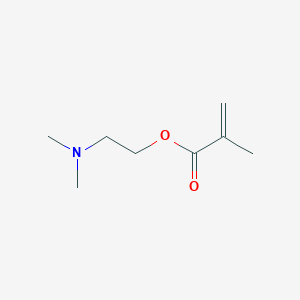
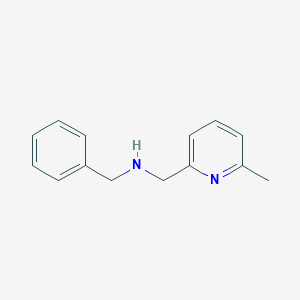
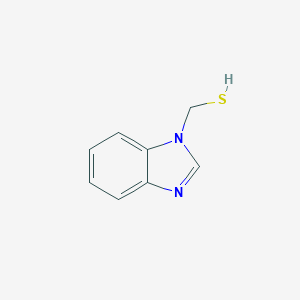
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)

